1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine

描述

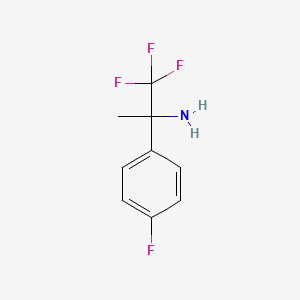

1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine is a fluorinated derivative of phenethylamine, featuring a trifluoromethyl (-CF₃) group at the 2-position of the propane backbone and a fluorine atom at the para position of the phenyl ring. This compound is structurally distinct from traditional amphetamines due to its dual fluorination, which enhances its lipophilicity and metabolic stability .

属性

IUPAC Name |

1,1,1-trifluoro-2-(4-fluorophenyl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F4N/c1-8(14,9(11,12)13)6-2-4-7(10)5-3-6/h2-5H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCZBSGCPUWHBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)(C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with trifluoroacetone in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired amine product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize similar reaction conditions but are optimized for higher yields and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the quality of the final product .

化学反应分析

Types of Reactions

1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

Substitution: The amine group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenation reactions often employ reagents like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

科学研究应用

Medicinal Chemistry

1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine is being explored for its potential therapeutic applications. Its fluorinated structure can enhance the pharmacokinetic properties of drug candidates, making it a useful scaffold in drug design.

- Neuropharmacology : Studies indicate that this compound may interact with neurotransmitter systems, potentially leading to new treatments for neurological disorders such as depression and anxiety.

Material Science

The compound is utilized in the development of advanced materials due to its thermal stability and unique electronic properties. It can serve as a precursor for synthesizing polymers and other materials with specialized functions.

Analytical Chemistry

In analytical applications, this compound is employed as a reagent in various spectroscopic methods. Its distinct spectral characteristics allow for its use in:

- Chromatography : Enhancing the separation efficiency and detection sensitivity of complex mixtures.

Case Study 1: Neuropharmacological Research

A study published in a peer-reviewed journal explored the interaction of this compound with serotonin receptors. The results indicated that the compound acts as a selective serotonin reuptake inhibitor (SSRI), suggesting its potential use in treating mood disorders.

Case Study 2: Material Development

Research conducted at a leading university demonstrated the use of this compound in synthesizing novel fluorinated polymers. These polymers exhibited enhanced mechanical properties and thermal stability compared to their non-fluorinated counterparts.

作用机制

The mechanism of action of 1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine involves its interaction with specific molecular targets. The trifluoromethyl and fluorophenyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of 1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine are best understood through comparison with related fluorinated amphetamine derivatives. Key compounds include positional isomers, N-substituted analogs, and trifluoromethyl-bearing variants.

Structural Isomers and Regioisomers

- 4-Fluoroamphetamine (4-FA): 1-(4-Fluorophenyl)propan-2-amine lacks the trifluoromethyl group but shares the para-fluorinated phenyl ring.

- 2-Fluoroamphetamine (2-FA) and 3-Fluoroamphetamine (3-FA) : These regioisomers differ in fluorine substitution on the phenyl ring (ortho and meta positions, respectively). Mass spectrometry studies reveal distinct fragmentation patterns (e.g., 83.0292 m/z for 2-FA vs. 137.0761 m/z for 4-FA), enabling analytical differentiation .

N-Substituted Derivatives

- 4-FMA (N-Methyl-1-(4-fluorophenyl)propan-2-amine): Methylation of the amine group in 4-FA reduces polarity, increasing blood-brain barrier penetration. This modification correlates with heightened stimulant effects and a higher risk of toxicity compared to non-methylated analogs .

- PMMA (N-Methyl-1-(4-methoxyphenyl)propan-2-amine): Replacement of fluorine with a methoxy group alters receptor affinity, shifting activity from dopaminergic to serotonergic pathways, which is associated with hallucinogenic effects .

Trifluoromethyl-Bearing Analogs

- 2-[4-(Trifluoromethyl)phenyl]propan-2-amine : This compound substitutes the para-fluorine with a trifluoromethyl group. The -CF₃ group increases molecular weight (MW: 217.2 g/mol) and LogP (estimated ~2.5), enhancing lipid solubility and prolonging half-life .

- 1-(4-Fluorophenyl)-2-methylpropan-2-amine : The addition of a methyl group adjacent to the amine (tertiary amine structure) reduces metabolic degradation, as seen in its commercial availability for research applications .

Table 1: Comparative Analysis of Fluorinated Amphetamine Derivatives

Key Findings from Comparative Studies

- Metabolic Stability : The trifluoromethyl group in this compound likely reduces cytochrome P450-mediated oxidation, a common metabolic pathway for amphetamines .

- Receptor Interactions: Para-fluorination on the phenyl ring enhances affinity for monoamine transporters (e.g., dopamine, norepinephrine), while trifluoromethylation may alter selectivity .

- Toxicity Trends : N-methylation (as in 4-FMA) correlates with increased cardiovascular risks, whereas trifluoromethylation’s safety profile remains understudied .

生物活性

1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine is a fluorinated organic compound with significant biological activity due to its unique structural features. This compound, characterized by a trifluoromethyl group and a para-fluorophenyl moiety, exhibits properties that make it a subject of interest in pharmacological research. The molecular formula is with a molecular weight of approximately 207.17 g/mol .

Structural Characteristics

The structural configuration of this compound is pivotal in determining its biological activity. The trifluoromethyl group enhances lipophilicity and stability, which are critical for interaction with biological targets. The compound's ability to participate in nucleophilic substitution reactions is attributed to the electrophilic nature of the trifluoromethyl group .

Biological Activity Overview

Research indicates that this compound exhibits notable interactions with neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications as a psychoactive substance or therapeutic agent .

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₉H₁₀F₃N | High lipophilicity; potential psychoactive effects |

| 2-(4-Fluorophenyl)propan-2-amine | C₉H₁₁FN | Lacks trifluoromethyl group; lower lipophilicity |

| 3-Amino-1,1,1-trifluoro-2-(4-fluorophenyl)propan-2-ol | C₉H₉F₃N₃O | Contains hydroxyl group; different biological activity |

Pharmacological Studies

Initial studies have shown that this compound may influence mood and cognitive functions through its binding affinity to serotonin receptors. Further investigations are needed to elucidate its mechanism of action and therapeutic potential .

Case Study: Interaction with Serotonin Receptors

A study focusing on the interaction of this compound with serotonin receptors indicated that the compound could serve as a modulator for serotonin pathways. This was demonstrated through in vitro assays showing altered receptor binding profiles compared to non-fluorinated analogs .

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods that leverage its functional groups. Its reactivity includes participation in reductive amination and acylation reactions, making it versatile for synthesizing more complex molecules .

Future Research Directions

Given its structural uniqueness and preliminary findings regarding its biological activity, future research should focus on:

- Detailed pharmacokinetic studies to understand absorption and metabolism.

- In vivo studies to assess therapeutic efficacy and safety profiles.

- Exploration of its potential as a lead compound in drug development targeting neuropsychiatric disorders.

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。